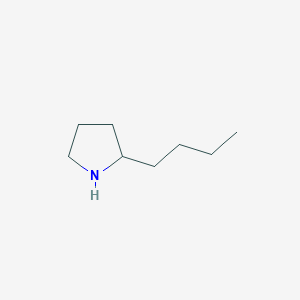

2-Butylpyrrolidine

Description

Significance of the Pyrrolidine (B122466) Scaffold in Organic Synthesis

The pyrrolidine scaffold is a privileged structural motif in organic synthesis due to a combination of unique properties. researchgate.netresearchgate.netthieme-connect.com Its five-membered, saturated, and non-planar ring structure allows for a three-dimensional exploration of chemical space, a crucial aspect in the design of molecules with specific biological activities. researchgate.net The sp³-hybridized carbon atoms of the pyrrolidine ring contribute to the stereochemistry of a molecule, influencing its interaction with biological targets. researchgate.net

This versatile scaffold is present in numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as in a wide range of synthetic drugs with diverse therapeutic applications, such as antiviral, antibacterial, anticancer, and antidiabetic agents. tandfonline.commdpi.com The ability to readily functionalize the pyrrolidine ring at various positions makes it an attractive building block for chemists seeking to create novel and complex molecular architectures. researchgate.net

Overview of 2-Substituted Pyrrolidines in Synthetic Chemistry

Within the broader class of pyrrolidine derivatives, 2-substituted pyrrolidines hold particular importance. The substituent at the 2-position can significantly influence the molecule's properties and reactivity. The synthesis of these compounds, especially in an enantiomerically pure form, is a key focus in asymmetric synthesis. rsc.org

Various synthetic strategies have been developed to access 2-substituted pyrrolidines, including the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines and biocatalytic approaches using transaminases. rsc.orgacs.org These methods allow for the introduction of a wide range of alkyl, aryl, and vinyl groups at the 2-position, providing access to a diverse library of compounds for further chemical exploration. rsc.org The development of efficient and stereoselective methods for the synthesis of 2-substituted pyrrolidines remains an active area of research, driven by their potential as key intermediates in the synthesis of complex target molecules. rsc.org

Chemical and Physical Properties of 2-Butylpyrrolidine

This compound is a chemical compound with the molecular formula C₈H₁₇N. nist.gov Its structure consists of a pyrrolidine ring substituted with a butyl group at the 2-position.

| Property | Value |

| Molecular Formula | C₈H₁₇N |

| Molecular Weight | 127.23 g/mol |

| CAS Number | 3446-98-8 |

| IUPAC Name | This compound |

| InChI Key | CKHOSERPJPIUIL-UHFFFAOYSA-N |

| SMILES | CCCCC1CCCN1 |

Table 1: Key identifiers for this compound. Data sourced from nist.govchemsynthesis.com.

Detailed experimental data on the physical properties of this compound, such as its boiling point and density, are not consistently available across public databases. chemsynthesis.com However, theoretical and extrapolated data provide some insight into its characteristics. chemeo.com

| Property | Predicted Value |

| Normal Boiling Point (Tboil) | Not available |

| Critical Temperature (Tc) | Not available |

| Critical Pressure (Pc) | Not available |

| Octanol/Water Partition Coefficient (logPoct/wat) | Not available |

Table 2: Predicted physical properties of this compound. Data sourced from chemeo.com.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry methodologies. One common approach involves the reduction of N-butylpyrrole. orgsyn.org Another method utilizes the reaction of 1,4-dichlorobutane (B89584) with n-butylamine. orgsyn.org

More contemporary and stereoselective syntheses of 2-substituted pyrrolidines, which could be adapted for this compound, often employ chiral auxiliaries or catalysts. For instance, the highly diastereoselective addition of Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines provides a route to enantiomerically enriched 2-substituted pyrrolidines. rsc.org Biocatalytic methods, such as the use of transaminases on ω-chloroketones, also offer a pathway to chiral 2-substituted pyrrolidines. acs.org

Applications of this compound in Contemporary Chemical Research

The primary application of this compound in contemporary chemical research is as a synthetic intermediate. Its structure is incorporated into more complex molecules with potential biological activity. For example, derivatives of 2-sec-butylpyrrolidine (B3036603), a closely related compound, are used as precursors in the synthesis of carbapenem (B1253116) antibiotics. vulcanchem.com

The pyrrolidine moiety itself is a key component in a wide range of pharmacologically active compounds. tandfonline.com Research into compounds containing the N-butylpyrrolidine framework has explored potential anti-inflammatory, anticancer, and neuroprotective effects. ontosight.ai While specific research focusing solely on the biological activities of this compound is limited, its role as a building block in the synthesis of new chemical entities for drug discovery and materials science is significant.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-3-5-8-6-4-7-9-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHOSERPJPIUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397951 | |

| Record name | 2-butylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3446-98-8 | |

| Record name | 2-butylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Butylpyrrolidine

Total Synthesis Approaches for 2-Butylpyrrolidine

The total synthesis of this compound can be achieved through various strategic disconnections of the pyrrolidine (B122466) ring. One prevalent method involves the reductive cyclization of γ-nitroketones. This approach typically begins with a Michael addition of a nitroalkane to an α,β-unsaturated ketone to form the γ-nitroketone precursor. Subsequent reduction of the nitro group to an amine, often using catalytic hydrogenation (e.g., with Raney nickel) or reducing agents like zinc in the presence of an acid, triggers a spontaneous intramolecular cyclization to form a pyrroline (B1223166) N-oxide intermediate. Further reduction of this intermediate yields the target pyrrolidine. For instance, the synthesis of 2-tert-butyl-substituted pyrrolidines has been accomplished by the reductive cyclization of aliphatic γ-nitroketones, which are formed via the Michael addition of a nitro compound to an appropriate enone. mdpi.commdpi.com

Another key strategy is the reductive amination of dicarbonyl compounds or their precursors. For example, levulinic acid and its derivatives can be converted to N-substituted pyrrolidinones through reductive amination using heterogeneous catalysts. unimi.it These pyrrolidinones can then be further reduced to the corresponding pyrrolidines. A direct route involves the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849), which can be catalyzed to form the pyrrolidine ring, with subsequent N-alkylation to introduce the butyl group. rsc.org

A synthetic route to a related compound, 2-butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyl, starts from a 1-pyrroline (B1209420) 1-oxide precursor. mdpi.com This highlights a general strategy where a substituted pyrroline N-oxide is synthesized first, followed by the addition of the butyl group via an organometallic reagent like butyllithium (B86547) (BuLi). mdpi.com

Enantioselective Synthesis of Chiral this compound

Due to the presence of a chiral center at the C2 position, the biological and chemical properties of this compound are highly dependent on its stereochemistry. Enantioselective synthesis, which favors the formation of a specific enantiomer, is therefore of paramount importance. wikipedia.org These methods are broadly categorized based on the source of chirality, including chiral auxiliaries, asymmetric catalysis, and the use of chiral starting materials.

Chiral auxiliaries are stereogenic molecules that are temporarily attached to an achiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired chiral center is created, the auxiliary is cleaved and can often be recovered. numberanalytics.com In the context of this compound synthesis, a chiral auxiliary can be appended to a precursor to control the formation of the C2 stereocenter during alkylation or cyclization steps.

For example, Evans oxazolidinones are widely used chiral auxiliaries. An N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with a butyl halide. The steric hindrance from the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer preferentially. Subsequent removal of the auxiliary reveals the chiral carboxylic acid or a related functional group, which can then be converted to the this compound ring through cyclization and reduction steps. Similarly, other auxiliaries like camphorsultam have proven effective in directing asymmetric transformations, including Michael additions, that can be used to construct the pyrrolidine skeleton with high diastereoselectivity. wikipedia.org

| Chiral Auxiliary Type | Typical Reaction | Stereocontrol Mechanism |

| Evans Oxazolidinones | Asymmetric Alkylation | Steric shielding of one face of the enolate by the auxiliary's substituent. wikipedia.org |

| Camphorsultam | Michael Addition, Aldol Reactions | Rigid bicyclic structure creates a highly biased steric environment. wikipedia.org |

| (S)-(phenylthiomethyl)benzyl | Glycosylations | Formation of a transient sulfonium (B1226848) ion that blocks one face from attack. nih.gov |

This table presents common chiral auxiliaries and the principles behind their stereodirecting effects, which are applicable to the synthesis of chiral building blocks for compounds like this compound.

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions, a field that has rapidly expanded since the year 2000. nih.govbeilstein-journals.org Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are privileged catalysts for the synthesis of chiral pyrrolidines. nih.govmdpi.com These catalysts operate by forming chiral enamines or iminium ions with substrates, which then undergo stereocontrolled reactions.

A common strategy is the [3+2] cycloaddition (annulation) of an azomethine ylide with an alkene. The organocatalyst controls the facial selectivity of the cycloaddition, leading to an enantioenriched pyrrolidine ring. Another powerful approach is the organocatalytic Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone. For example, the conjugate addition of nitroalkanes to enones, catalyzed by a chiral bifunctional thiourea (B124793) or squaramide catalyst, can generate the γ-nitroketone precursor to this compound with high enantioselectivity. researchgate.netbeilstein-journals.orgoaepublish.com

| Catalyst Type | Reaction | Role of Catalyst | Typical Enantioselectivity |

| Proline | Aldol/Mannich Reactions | Forms a chiral enamine intermediate with a carbonyl donor. nih.gov | Good to Excellent |

| Diarylprolinol Silyl Ethers | Michael Addition | Forms a chiral iminium ion with an α,β-unsaturated aldehyde. nih.govmdpi.com | Often >90% ee |

| Chiral Thiourea/Squaramide | Michael Addition | Activates both the nucleophile and electrophile via hydrogen bonding. researchgate.netbeilstein-journals.org | Excellent (>95% ee) |

This table summarizes key classes of organocatalysts used in the asymmetric synthesis of pyrrolidine precursors.

In this approach, the stereochemistry of the final product is determined during the ring-closing step. This is often achieved by starting with a substrate that already contains one or more chiral centers, which then direct the stereochemical outcome of the cyclization. This strategy is a form of chiral pool synthesis when the starting material is a readily available natural product like an amino acid or sugar. wikipedia.org

A stereocontrolled synthesis of 2,5-disubstituted pyrrolidines has been reported where a chiral glycerol-derived bistriflate reacts with an aminosulfone. acs.org The reaction proceeds through two sequential SN2 displacements, the second of which is a stereospecific intramolecular cyclization that forms the pyrrolidine ring. acs.org By choosing the appropriate enantiomer of the starting chiral bistriflate, either the cis or trans diastereomer of the pyrrolidine can be selectively synthesized. This principle can be adapted to synthesize enantiopure this compound by designing a chiral precursor where an intramolecular nucleophilic attack establishes the C2 stereocenter in a predictable manner.

Asymmetric Organocatalysis in Pyrrolidine Annulation

Modern Catalytic Methods for this compound Formation

Modern synthetic chemistry emphasizes the use of efficient, selective, and sustainable catalytic methods. For pyrrolidine synthesis, this includes the development of advanced heterogeneous and homogeneous catalysts.

Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation and recyclability. A one-pot synthesis of 1-butylpyrrolidine (B1265533) has been developed using a CuNiPd/ZSM-5 catalyst. rsc.org In this process, 1,4-butanediol reacts with aqueous ammonia, where the catalyst facilitates both the formation of the pyrrolidine ring and its subsequent N-alkylation in a single process, achieving a yield of 76%. rsc.org Supported copper catalysts have also shown efficacy in the synthesis of N-substituted pyrrolidinones from γ-valerolactone, which are precursors to pyrrolidines. unimi.it

In homogeneous catalysis, iron-catalyzed cross-coupling has emerged as a sustainable alternative to methods using precious metals. rsc.org While not a direct synthesis of the pyrrolidine ring itself, N-butylpyrrolidone (NBP), a derivative of the target structure, has been successfully used as a non-toxic and effective substitute for the common ligand/solvent N-methylpyrrolidone (NMP) in iron-catalyzed C(sp²)–C(sp³) cross-coupling reactions. rsc.orgresearchgate.net This demonstrates the role of pyrrolidine-based structures in facilitating modern catalytic transformations.

| Catalyst | Reactants | Product | Key Features |

| CuNiPd/ZSM-5 | 1,4-butanediol, Aqueous Ammonia | 1-Butylpyrrolidine | One-pot, heterogeneous catalysis, 76% yield. rsc.org |

| CuO/Al₂O₃ | γ-Valerolactone, Amines | N-Alkyl-pyrrolidinones | Heterogeneous, avoids precious metals. unimi.it |

| Iron Salts / NBP | Aryl Chlorides, Alkyl Grignards | Cross-coupled Products | NBP acts as a non-toxic ligand, sustainable metal catalysis. rsc.orgresearchgate.net |

This table highlights modern catalytic systems relevant to the synthesis of this compound and its derivatives.

One-Pot and Multicomponent Synthesis of this compound Derivatives

One-pot and multicomponent reactions (MCRs) are highly efficient strategies that combine multiple synthetic steps into a single operation without isolating intermediates, saving time, reagents, and solvents. The synthesis of 1-butylpyrrolidine from 1,4-butanediol and ammonia over a CuNiPd/ZSM-5 catalyst is an excellent example of a one-pot process. rsc.org

MCRs are particularly powerful for creating molecular diversity. Methodologies have been developed for the one-pot, three-component synthesis of highly substituted 2-aminopyrroles from aldehydes, N-sulfonamidoacetophenones, and activated methylene (B1212753) compounds. nih.gov While the immediate products are pyrroles, these strategies showcase the power of MCRs in constructing five-membered nitrogen heterocycles. Similar principles can be applied to develop MCRs for pyrrolidine derivatives, for instance, through domino reactions involving [3+2] cycloadditions where the components are generated in situ. Simple one-pot procedures have been developed for pyrrolo-fused heterocyclic derivatives, demonstrating the feasibility of combining multiple bond-forming events in a single pot to rapidly build complexity around a core heterocyclic structure. researchgate.net

Reactivity and Mechanistic Investigations of 2 Butylpyrrolidine

Nucleophilic Reactivity of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the 2-butylpyrrolidine ring possesses a lone pair of electrons, rendering it a potent nucleophile. brussels-scientific.comsavemyexams.com This inherent nucleophilicity allows it to readily participate in reactions where it attacks electron-deficient centers. brussels-scientific.com Like other secondary amines, this compound can undergo common nucleophilic substitution reactions, such as alkylation and acylation. acs.orgmdpi.com

In alkylation reactions, the nitrogen atom attacks an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. oup.com Similarly, in acylation, it reacts with acylating agents like acid chlorides or anhydrides to form the corresponding N-acylpyrrolidine. The steric hindrance presented by the butyl group at the 2-position can influence the rate and accessibility of the nitrogen's lone pair to electrophiles, a factor that is often exploited in stereoselective synthesis. vulcanchem.com

The nucleophilic character of this compound is also fundamental to its role in forming imines and enamines, which are key intermediates in many carbon-carbon bond-forming reactions. youtube.comlibretexts.org The reaction begins with the nucleophilic attack of the pyrrolidine nitrogen on a carbonyl carbon of an aldehyde or ketone. youtube.com

The table below summarizes the expected outcomes of nucleophilic reactions involving this compound.

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-butylpyrrolidinium halide |

| Acylation | Acyl Halide (RCO-X) | N-Acyl-2-butylpyrrolidine |

| Imine Formation | Aldehyde/Ketone | Iminium Ion |

This table illustrates the general reactivity of this compound as a nucleophile.

Iminium Ion Chemistry Derived from this compound

The reaction of this compound with aldehydes and ketones leads to the formation of iminium ions, which are crucial intermediates in organocatalysis. libretexts.orgchemrxiv.org This chemistry is central to many asymmetric transformations where chiral amines are used to induce stereoselectivity.

Iminium ions are generated through the acid-catalyzed reaction of this compound with a carbonyl compound. libretexts.org The process initiates with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the iminium ion. libretexts.org

Computational studies have been employed to investigate the stability of iminium ions derived from various pyrrolidine derivatives, including those with bulky substituents like a tert-butyl group, which serves as a model for understanding the influence of the 2-butyl group. ub.eduacs.org The stability of these iminium ions is influenced by factors such as the structure of the parent carbonyl compound and the substituents on the pyrrolidine ring. sciprofiles.comresearchgate.net For instance, conjugation in the carbonyl compound, as seen in enals, dienals, and trienals, generally increases the stability of the corresponding iminium ions. ub.edu In polar solvents, the predicted stability of iminium ions derived from 2-tert-butylpyrrolidine (B182177) is moderate compared to other substituted pyrrolidines. sciprofiles.comresearchgate.net

The relative energies of formation for a series of iminium ions from different carbonyl compounds have been computationally ranked, providing a predictive tool for which iminium species will predominate in a reaction mixture. ub.eduacs.org

The formation of iminium ions is a reversible process, leading to exchange equilibria when multiple carbonyl compounds or secondary amines are present. ub.edusciprofiles.com These equilibria involve the transfer of the secondary amine between different carbonyl compounds. ub.edunih.gov The position of the equilibrium is dictated by the relative stability of the involved iminium ions. ub.edu

Computational studies, primarily using density functional theory (DFT), have been instrumental in quantifying the energies of these exchange reactions. ub.eduacs.org For example, the equilibrium for the reaction: R−CH=O + CH₂=CH−CH=N⁺R₂* → R−CH=N⁺R₂* + CH₂=CH−CH=O has been calculated for various carbonyl compounds and pyrrolidine derivatives. ub.edunih.gov These calculations help in predicting which iminium salt will be the major species in a given reaction medium, which is crucial for controlling the outcome of catalytic reactions. ub.edusciprofiles.com The understanding of these equilibria is particularly important in catalytic Michael additions, where the efficiency of the reaction depends on the relative stability of the initial and final iminium intermediates. sciprofiles.com

Formation and Stability of this compound-Derived Iminium Ions

Addition Reactions and Cycloadditions Catalyzed by this compound Derivatives

Derivatives of this compound are utilized as organocatalysts in a variety of asymmetric addition and cycloaddition reactions. researchgate.net The chiral environment provided by these catalysts directs the stereochemical outcome of the reaction, leading to the formation of enantioenriched products.

These catalysts operate by forming chiral iminium ions or enamines with the substrates. researchgate.net In the case of iminium ion catalysis, the LUMO of the α,β-unsaturated carbonyl compound is lowered, activating it for nucleophilic attack. nih.gov Common examples of such catalyzed reactions include Michael additions and Diels-Alder cycloadditions. researchgate.net

In asymmetric Michael additions, a nucleophile adds to the β-carbon of an α,β-unsaturated aldehyde or ketone that has been activated by forming an iminium ion with a chiral pyrrolidine derivative. acs.org Similarly, in Diels-Alder reactions, the chiral catalyst can activate the dienophile for reaction with a diene. researchgate.net Other types of cycloadditions, such as [2+1], [3+2], and [4+3] cycloadditions, have also been successfully catalyzed by systems involving chiral amines or their derivatives, often in combination with other catalytic species. nih.govnih.govbeilstein-journals.orgresearchgate.net

The table below provides examples of cycloaddition reactions where pyrrolidine-based catalysts are often employed.

| Cycloaddition Type | Reactants | General Product |

| [4+2] Diels-Alder | Diene + Dienophile | Substituted Cyclohexene |

| [3+2] Dipolar Cycloaddition | 1,3-Dipole + Dipolarophile | Five-membered Heterocycle |

| [2+2] Cycloaddition | Two Alkene components | Cyclobutane (B1203170) |

This table showcases the utility of pyrrolidine derivatives in catalyzing various cycloaddition reactions.

Coordination Chemistry with Metal Ions

The nitrogen atom of this compound can act as a ligand, donating its lone pair of electrons to a metal center to form a coordination complex. guidechem.comnih.govlibretexts.org The ability of pyrrolidine derivatives to form stable complexes with metal ions is a well-established aspect of their chemistry. guidechem.com These complexes can be utilized in various catalytic processes where the metal center is the active site, and the chiral ligand, such as a derivative of this compound, induces asymmetry.

The synthesis of these metal complexes typically involves the reaction of the pyrrolidine derivative with a metal salt in a suitable solvent. jscimedcentral.comresearchgate.net The resulting complexes can exhibit a range of coordination geometries, such as octahedral or square-pyramidal, depending on the metal ion and the other ligands present. scirp.orgrsc.org The coordination of the ligand to the metal can be confirmed through various analytical techniques, including X-ray crystallography, which provides precise information about bond lengths and angles within the complex. scirp.orgmdpi.com

The steric and electronic properties of the this compound ligand, including the bulk of the butyl group, can influence the structure and stability of the resulting metal complex, which in turn affects its catalytic activity and selectivity. core.ac.uk

Computational and Theoretical Studies on 2 Butylpyrrolidine

Conformational Analysis of 2-Butylpyrrolidine and its Stereoisomers

The conformational analysis of this compound is complex, owing to two main sources of flexibility: the puckering of the five-membered pyrrolidine (B122466) ring and the rotational freedom of the C-C bonds within the n-butyl substituent. The pyrrolidine ring is not planar and adopts puckered or "envelope" and "twisted" conformations to relieve ring strain. The position of the butyl group at C2 significantly influences the preferred pucker to minimize steric hindrance. For instance, in analogous substituted pyrrolidines, bulky substituents tend to favor a pseudoequatorial orientation to reduce steric strain.

Furthermore, this compound is a chiral molecule, existing as two non-superimposable mirror images, the (R) and (S) stereoisomers. Computational studies are essential to determine the relative energies and populations of the various conformers for each stereoisomer.

Dihedral Angle Analysis and Rotational Barriers

The geometry of this compound's conformers can be precisely described by a set of dihedral angles. The most critical of these are the angles defining the ring pucker and the torsion angles along the butyl chain. The rotation around the C-C bonds of the butyl group does not occur freely; it is hindered by an energy barrier, known as the rotational or torsional barrier. karatekin.edu.tr

Computational methods, particularly Density Functional Theory (DFT), are used to calculate the potential energy surface (PES) by systematically rotating a specific dihedral angle and calculating the energy at each step. ekb.eg This analysis reveals the energy minima corresponding to stable staggered conformations and the energy maxima corresponding to unstable eclipsed conformations. The energy difference between the highest and lowest points on this curve defines the rotational barrier. ekb.eg For the butyl side chain, the key dihedral angle is about the central C-C bond, which determines the relative positions of the ethyl and methyl fragments attached to it.

Table 1: Representative Dihedral Angles and Rotational Energy Barriers for an n-Butane Model System This table illustrates the principles of dihedral angles and energy barriers applicable to the butyl side chain of this compound, based on data for butane.

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) | Barrier to Rotation (kJ/mol) |

| Eclipsed (Methyl-Methyl) | 0° | ~21 | - |

| Gauche | 60° | ~3.8 | 17.2 |

| Eclipsed (Methyl-Hydrogen) | 120° | ~16 | - |

| Anti | 180° | 0 | 16 |

| Data sourced from principles of alkane conformational analysis. libretexts.org |

Energetics of Staggered and Eclipsed Conformations

Rotation around the single bonds of the butyl group leads to different spatial arrangements known as conformations, primarily staggered and eclipsed.

Staggered conformations are energy minima where the substituents on adjacent carbon atoms are as far apart as possible, minimizing repulsive forces. orgosolver.com The most stable of these is the 'anti' conformation, where the largest groups are 180° apart, followed by the 'gauche' conformation where they are 60° apart. libretexts.orgorgosolver.com

Eclipsed conformations represent energy maxima where substituents are aligned, leading to higher torsional strain due to electron cloud repulsion. orgosolver.comiitk.ac.in

The energy difference between staggered and eclipsed forms is significant. For instance, in simple alkanes, the staggered conformation can be more stable than the eclipsed one by approximately 12-13.8 kJ/mol. libretexts.orgbrainly.com While these values provide a baseline, the actual energetics for this compound would be modulated by the steric and electronic influence of the pyrrolidine ring.

Table 2: Relative Energy of Butyl Chain Conformations This table outlines the fundamental energy differences between conformations, which forms the basis for computational analysis of the butyl group in this compound.

| Conformation Type | Relative Position of Largest Groups | Relative Stability | Approximate Relative Energy (kJ/mol) |

| Anti (Staggered) | 180° apart | Most Stable | 0 |

| Gauche (Staggered) | 60° apart | Less Stable | ~3.8 |

| Eclipsed | 120° apart | Unstable | ~16 |

| Fully Eclipsed | 0° apart | Least Stable | ~21 |

| Data based on general alkane conformational principles. libretexts.orgiitk.ac.in |

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are a cornerstone for predicting and understanding the mechanisms of chemical reactions. rsc.org These methods allow for the exploration of a reaction's potential energy surface, identifying the most likely pathways from reactants to products. chemrxiv.org For this compound, this could involve modeling its role as a catalyst or its participation in nucleophilic substitution reactions.

The process typically involves:

Geometry Optimization: Finding the lowest energy structure for reactants, products, and any intermediates.

Transition State (TS) Search: Locating the first-order saddle point on the potential energy surface that connects reactants and products. This is the point of maximum energy along the minimum energy path. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the path from the transition state down to the connected reactants and products, confirming the proposed mechanism. nih.gov

Methods like Density Functional Theory (DFT), using functionals such as M06-2X or B3LYP, have proven effective in these calculations. karatekin.edu.tracs.org For example, computational studies on similar pyrrolidine derivatives have been used to determine the relative stability of iminium ions formed during reactions. acs.org

Molecular Dynamics Simulations of this compound Systems

While quantum chemistry focuses on static structures and specific reaction coordinates, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to study:

Solvent Effects: How the molecule interacts with solvent molecules and how this affects its conformational preferences.

Behavior in Complex Systems: Its dynamics within larger systems, such as in ionic liquids or as part of a larger molecular assembly. ustb.edu.cn

Transport Properties: Predicting properties like diffusion coefficients.

These simulations provide a bridge between the theoretical behavior of a single molecule and its observable properties in a bulk phase.

Structure-Property Relationships Derived from Computational Data

A significant goal of computational studies is to establish clear relationships between a molecule's computed structure and its macroscopic properties (Structure-Property Relationships). By calculating descriptors such as molecular geometry, electronic charge distribution, and frontier molecular orbital energies (HOMO-LUMO), it is possible to predict chemical behavior. karatekin.edu.tr

For pyrrolidine derivatives, computational studies have successfully linked:

Substituent Effects to Stability: The size and electronic nature of substituents on the pyrrolidine ring have been shown to impact the stability and redox properties of related nitroxide radicals. nih.govresearchgate.net

Molecular Descriptors to Physical Properties: Computational models like COSMO-RS have been used to predict properties such as electrical conductivity and viscosity for systems containing N-alkyl-pyrrolidones. acs.org

Electronic Effects to Reactivity: The electron-withdrawing or -donating ability of substituents can influence the rotational barriers around N-Ar bonds in related aniline (B41778) derivatives, a relationship quantified through Hammett plots derived from computational data. csic.es

These approaches allow for the rational design of molecules with desired properties by computationally screening candidates before undertaking laborious experimental synthesis.

Synthesis and Characterization of 2 Butylpyrrolidine Derivatives and Analogs

Design and Synthesis of N-Substituted 2-Butylpyrrolidines

The nitrogen atom of the pyrrolidine (B122466) ring serves as a key site for introducing a wide array of substituents, significantly altering the molecule's properties. Common strategies for N-substitution include reductive amination and N-acylation.

Reductive Amination: This highly efficient method involves the reaction of a carbonyl compound (aldehyde or ketone) with the primary or secondary amine of the pyrrolidine to form an intermediate imine or enamine, which is then reduced to the corresponding N-alkylated pyrrolidine. masterorganicchemistry.comwikipedia.org This one-pot reaction is often preferred due to its operational simplicity and the use of mild reducing agents. wikipedia.org Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the original carbonyl compound. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a viable method for the reduction step. wikipedia.org

For example, the reaction of 2-butylpyrrolidine with an aldehyde (R-CHO) in the presence of a suitable reducing agent yields an N-alkyl-2-butylpyrrolidine. This approach allows for the introduction of various alkyl and aryl groups onto the pyrrolidine nitrogen. mdpi.com

N-Acylation: The introduction of an acyl group to the pyrrolidine nitrogen is another fundamental transformation. This is typically achieved by reacting this compound with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. Radical vinylation has also been explored, for instance, using vinyl bromides to introduce vinyl groups onto N-acylpyrrolidines. rsc.org

Table 1: Examples of N-Substitution Reactions on Pyrrolidine Scaffolds

| Starting Material | Reagent(s) | Reaction Type | Product Type |

|---|---|---|---|

| This compound | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Reductive Amination | N-Alkyl-2-butylpyrrolidine |

| This compound | Acid Chloride/Anhydride, Base | N-Acylation | N-Acyl-2-butylpyrrolidine |

| N-Acylpyrrolidine | Vinyl Bromide, Radical Initiator | Radical Vinylation | N-Acyl-2-vinylpyrrolidine |

| 3-Pyrroline | Aldehyde/Ketone, Brønsted Acid Catalyst | Redox Amination | N-Alkylpyrrole |

Preparation of Functionalized this compound Scaffolds

Introducing functional groups onto the carbon framework of the this compound ring expands its synthetic utility. This can be achieved through various synthetic strategies, leading to scaffolds with enhanced structural diversity.

One approach involves the synthesis of polysubstituted pyrrolidines from acyclic precursors. For instance, N-sulfinyl δ-amino β-ketoesters can be cyclized to form 3-oxo pyrrolidine-2-carboxylates. nih.gov The 3-oxo group provides a handle for further functionalization at the C-4 position via the formation of a dianion and subsequent reaction with electrophiles. nih.gov

Another strategy is the use of diazocarbonyl compounds. For example, tert-butyl 3-diazo-2-oxopyrrolidine-1-carboxylate has been utilized to introduce a 2-oxopyrrolidin-3-yl motif into other molecules through Rhodium-catalyzed X-H insertion reactions (where X can be O, S, or N). researchgate.netresearchgate.net This method allows for the creation of complex pyrrolidone-containing structures.

The synthesis of hydroxylated pyrrolidines, such as (2S,3S)-tert-butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate, often starts from chiral precursors like L-proline derivatives and involves stereoselective hydroxylation steps. vulcanchem.com

Synthesis of Spirocyclic and Fused Ring Systems Incorporating this compound Moiety

Creating more rigid and three-dimensional structures can be achieved by constructing spirocyclic or fused ring systems.

Spirocyclic Systems: The synthesis of spirocyclic pyrrolidines can be accomplished through [3+2] cycloaddition reactions. For example, the reaction of an N-benzyl azomethine ylide with an exocyclic alkene, such as a cyclopentylidene derivative, can yield 2-azaspiro[4.4]nonane systems. researchgate.net This method provides a route to spiro-fused pyrrolidines. The synthesis of highly strained spirocyclic nitroxides of the pyrrolidine series has also been achieved via the reaction of 2-tert-butyl-1-pyrroline-1-oxides with organolithium reagents like n-butyllithium. mdpi.com

Fused Ring Systems: Fused ring systems can be prepared through various cyclization strategies. For instance, pyrroles fused with bicyclic frameworks like bicyclo[2.2.2]octene have been synthesized using a modified Barton-Zard method. rsc.org Another approach involves the reaction of N-substituted pyrrolidines with reagents like sulfur monochloride (S₂Cl₂) to create fused pentathiepin rings. researchgate.netresearchgate.net Palladium-catalyzed carboetherification reactions have been employed to construct fused bis-tetrahydrofuran systems from unsaturated diols, a strategy that could be adapted for pyrrolidine-containing analogs. nih.gov

Development of Pyrrolidine-2,5-dione Derivatives and Their Analogs

Pyrrolidine-2,5-diones, also known as succinimides, are a significant class of derivatives. Their synthesis typically begins with the reaction of an amine with succinic anhydride or a derivative thereof.

A common method is the condensation of an amine with succinic anhydride, which first forms a succinamic acid intermediate. ijcps.orgmdpi.com This intermediate is then cyclized, often through heating or by using a dehydrating agent like acetic anhydride, to yield the N-substituted succinimide. mdpi.combeilstein-archives.org One-pot methods using reagents like zinc and acetic acid have also been developed for this transformation. ijcps.org

Further functionalization of the pyrrolidine-2,5-dione ring is also possible. For example, condensation of 1-(3-chlorophenyl)-pyrrolidine-2,5-dione with p-hydroxybenzaldehyde can introduce hydroxybenzylidene groups at the 3 and 4 positions. ijapbc.com These derivatives can then undergo further cyclization reactions to form more complex heterocyclic systems. ijapbc.com A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have also been synthesized and evaluated for biological activity. nih.gov

Table 2: Synthesis of Pyrrolidine-2,5-dione Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| Succinic anhydride | Primary Amine (aromatic or aliphatic) | Heating or Dehydrating Agent | N-Substituted Pyrrolidine-2,5-dione |

| 1-(3-chlorophenyl)-pyrrolidine-2,5-dione | p-Hydroxybenzaldehyde | Acetic Acid | 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione |

| N-Substituted Maleimides | Ketones | Organocatalyst | Cycloalkyl, alkyl, and aryl carbonyl derivatives of pyrrolidine-2,5-dione |

Spectroscopic Characterization Methods (General)

The structural elucidation of this compound and its derivatives relies on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. nih.gov The chemical shifts, coupling constants, and integration of proton signals in ¹H NMR provide information about the connectivity and stereochemistry of the pyrrolidine ring and its substituents. For N-acyl derivatives, the presence of conformers due to restricted rotation around the amide bond can sometimes be observed as two sets of peaks. researchgate.net 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish detailed correlations between protons and carbons.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the synthesized compounds. nih.gov High-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming the molecular formula. nih.gov The fragmentation patterns observed in the mass spectrum can offer structural clues, particularly for identifying characteristic substructures within the molecule. researchgate.netpcom.edu Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for analyzing complex mixtures and identifying individual components. pcom.edutandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. nih.gov For instance, the C=O stretching vibration of the imide group in pyrrolidine-2,5-diones typically appears as a characteristic doublet around 1700-1770 cm⁻¹. ijapbc.comvulcanchem.com The N-H stretch of the pyrrolidine ring (if unsubstituted) and the C-N stretching vibrations are also identifiable. For N-acyl derivatives, the amide carbonyl stretch is a prominent feature. nih.gov

Applications of 2 Butylpyrrolidine in Diverse Chemical Fields

2-Butylpyrrolidine as a Versatile Building Block in Organic Synthesis

This compound is a versatile organic compound that serves as a crucial building block in the synthesis of more complex molecules. guidechem.comcymitquimica.comsigmaaldrich.com Its structure, featuring a five-membered nitrogen-containing ring with a butyl substituent, makes it a valuable starting material for creating a wide range of chemical entities. netascientific.com This compound is frequently employed in the development of pharmaceuticals and agrochemicals, where the pyrrolidine (B122466) motif is a common feature in bioactive molecules. guidechem.comnetascientific.com

The reactivity of the secondary amine in the pyrrolidine ring allows for a variety of chemical transformations, enabling its incorporation into larger molecular frameworks. It is known to form stable complexes with metal ions, a property that is useful in both catalysis and coordination chemistry. guidechem.com Researchers utilize this compound in the creation of novel organic molecules and materials, taking advantage of its solubility in common organic solvents and its ability to participate in various chemical reactions. guidechem.comnetascientific.com Its role as a foundational component is critical in drug discovery and chemical research, where it provides a scaffold for building molecules with specific functions and properties. cymitquimica.com

Chiral this compound in Asymmetric Synthesis and Catalysis

Chirality is a critical aspect of modern chemistry, particularly in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different biological effects. chiralpedia.com Asymmetric synthesis, which aims to produce a single enantiomer of a chiral product, often relies on chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. chiralpedia.comalfachemic.com Chiral this compound and its derivatives have emerged as important tools in this field. guidechem.com

The stereogenic center at the 2-position of the pyrrolidine ring makes chiral this compound an effective organocatalyst or a precursor to more complex chiral ligands. guidechem.comrsc.org For instance, chiral cis-2,5-disubstituted pyrrolidines, which can be derived from structures related to this compound, have been synthesized and successfully applied as organocatalysts. rsc.org These catalysts have demonstrated high efficacy in enantioselective Michael additions, achieving excellent yields and very high enantioselectivity (up to >99% ee). rsc.org

The principle of using chiral modifiers to create enantioselectivity on catalyst surfaces is a key strategy in heterogeneous catalysis. ucr.edu Pyrrolidine-based structures are integral to the design of various chiral ligands for metal-catalyzed asymmetric reactions. researchgate.netorganic-chemistry.org By modifying the substituents on the pyrrolidine ring, chemists can fine-tune the steric and electronic properties of the catalyst to optimize selectivity for a specific transformation. alfachemic.com The development of new chiral scaffolds, such as those based on spirosilabiindane, further demonstrates the potential of incorporating chiral building blocks like enantiopure pyrrolidines into advanced catalytic systems. nih.gov

This compound Derivatives as Solvents in Organic Reactions

While this compound itself is primarily a building block, its derivatives have gained significant attention as specialized solvents. The search for safer, more environmentally friendly solvents has become a major focus in green chemistry, driven by regulations on hazardous substances. One derivative, in particular, has proven to be a highly effective and sustainable alternative to conventional solvents.

N-Butylpyrrolidinone (NBP), also known as 1-butylpyrrolidin-2-one, is a derivative of this compound that has emerged as a powerful dipolar aprotic solvent. whiterose.ac.ukcem.comguidechem.com It is structurally similar to N-methylpyrrolidone (NMP), a widely used industrial solvent. whiterose.ac.uknih.gov However, NMP and other common solvents like N,N-dimethylformamide (DMF) are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity. whiterose.ac.ukacs.orgrsc.org NBP, in contrast, is not considered reprotoxic, making it a much safer alternative. whiterose.ac.ukresearchgate.net

NBP exhibits many of the desirable properties of a dipolar aprotic solvent, including high thermal and chemical stability and good solvency for a wide range of compounds. cem.comsolubilityofthings.com It has been successfully used as a replacement for DMF and NMP in various organic reactions, including cross-coupling reactions, heterocycle syntheses, and, most notably, solid-phase peptide synthesis (SPPS). whiterose.ac.uknih.gov In microwave-assisted SPPS, NBP has been shown to perform on par with DMF. nih.gov Studies have demonstrated that NBP is the best green solvent candidate to replace DMF in SPPS, sometimes even leading to improved synthetic outcomes by reducing side reactions like racemization and aspartimide formation. acs.orgnih.gov

Below is a table comparing the properties of NBP with the solvents it is designed to replace.

| Property | N-Butylpyrrolidinone (NBP) | N-Methylpyrrolidone (NMP) | N,N-Dimethylformamide (DMF) |

| Formula | C₈H₁₅NO nist.gov | C₅H₉NO | C₃H₇NO |

| Molecular Weight | 141.21 g/mol nist.gov | 99.13 g/mol | 73.09 g/mol |

| Boiling Point | 245 °C solubilityofthings.com | 202 °C | 153 °C |

| Toxicity Profile | Non-reprotoxic, non-mutagenic whiterose.ac.ukresearchgate.net | Reproductive toxin whiterose.ac.ukrsc.org | Reproductive toxin nih.gov |

The push to replace hazardous solvents is a central tenet of green chemistry. Solvents contribute the largest mass of material to most chemical processes, and their environmental and health impacts are significant. whiterose.ac.uk Regulations like the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) have identified solvents like NMP, DMF, and N,N-dimethylacetamide (DMAc) as SVHCs, creating an urgent need for safer alternatives. nih.govacs.orgrsc.org

N-Butylpyrrolidinone (NBP) stands out as a prime example of a successful green solvent replacement. acs.orgresearchgate.net Key green attributes of NBP include:

Reduced Toxicity : Unlike NMP, NBP is not classified as a reproductive toxin. whiterose.ac.ukcem.com

Biodegradability : It is considered inherently biodegradable. whiterose.ac.ukresearchgate.net

Bio-based Potential : NBP can be produced from biorenewable sources, such as glutamic acid. researchgate.net

The adoption of NBP allows chemical industries to mitigate risks associated with the use of toxic solvents, reduce the costs of hazardous waste disposal, and create safer working environments. whiterose.ac.uk Research has shown that switching to a green solvent like NBP does not necessarily compromise synthetic efficiency; in some cases, it can even improve the process, making it both environmentally friendlier and synthetically superior. nih.gov The development and application of NBP and other sustainable solvents are critical steps toward a more sustainable chemical industry. nih.govgoogle.com

N-Butylpyrrolidinone as a Dipolar Aprotic Solvent Alternative

Role in Material Science and Polymer Chemistry

The applications of this compound and its derivatives extend into the fields of material science and polymer chemistry. guidechem.comnetascientific.com As a building block, this compound can be incorporated into the structure of specialty polymers to impart specific properties. netascientific.com The pyrrolidine ring and the butyl group can influence characteristics such as flexibility, durability, and solubility of the final material. netascientific.com

Furthermore, the N-substituted derivative, 1-butylpyrrolidine (B1265533), is a well-known precursor for the synthesis of ionic liquids. These salts, which are liquid at or near room temperature, have a wide array of applications in materials science, including as electrolytes in energy storage devices, as specialized solvents, and as catalysts. The synthesis often involves the reaction of 1-butylpyrrolidine with other reagents to create pyrrolidinium-based ionic liquids. Given the structural similarity, this compound serves as a valuable building block for analogous materials.

Derivatives like N-butylpyrrolidinone (NBP) are also used in polymer production and processing. guidechem.com Its properties as a high-boiling, stable solvent make it suitable for dissolving polymers for membrane fabrication. researchgate.net For example, it has been used as a green solvent to prepare polymer membranes for filtration applications, demonstrating its utility in creating advanced materials. researchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies

The development of efficient and stereoselective synthetic routes to 2-substituted pyrrolidines is a persistent goal in organic chemistry. While several methods exist, they often face challenges such as long synthetic sequences, low yields, and limited generality. orgsyn.org Future research will likely focus on overcoming these limitations through innovative strategies.

One promising avenue is the direct arylation of N-Boc-pyrrolidine. orgsyn.org A recently reported protocol involving the deprotonation of N-Boc pyrrolidine (B122466) using sec-BuLi/(-)-sparteine or (+)-sparteine, followed by transmetalation with ZnCl2 and a Negishi coupling, provides a direct method to access enantioenriched 2-arylpyrrolidines. orgsyn.org Further exploration of this and similar direct C-H functionalization techniques could lead to more efficient and atom-economical syntheses of 2-butylpyrrolidine and its derivatives.

Another area of interest is the reductive cyclization of aliphatic γ-nitroketones to form pyrroline (B1223166) N-oxides, which can then be reacted with organometallic reagents to yield pyrrolidine nitroxides. mdpi.com This method allows for the introduction of bulky and functionalized substituents. mdpi.com Refining this approach for the specific synthesis of this compound could provide a versatile and modular route to a variety of analogues.

The development of one-pot syntheses is also a significant trend. For instance, the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) involves a Michael addition, a Nef-type rearrangement, and cyclization in a single pot. rsc.orgrsc.org Adapting such multi-reaction sequences for the synthesis of this compound could significantly streamline its production.

Advanced Computational Approaches

Computational chemistry is becoming an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms, molecular properties, and stability. rsc.orgrsc.orgacs.org For this compound and its derivatives, advanced computational approaches are expected to play a crucial role in several areas.

Reaction Mechanism Elucidation: Quantum chemical studies, such as those using density functional theory (DFT) and Møller–Plesset perturbation theory (MP2), can be employed to elucidate the intricate details of reaction mechanisms. rsc.org For example, computational analysis has been used to understand the stages of pyrrolidinedione synthesis, including Michael addition, oxygen atom migration, and cyclization, by calculating the energy barriers of intermediates and transition states. rsc.orgrsc.org Similar studies on the synthesis of this compound can help optimize reaction conditions and improve yields.

Stability and Conformational Analysis: The stability of intermediates, such as iminium ions derived from pyrrolidines, is critical in organocatalysis. acs.org Computational methods can be used to examine the relative stability to hydrolysis of these iminium ions. acs.org Studies have been conducted on 2-tert-butylpyrrolidine (B182177) as a model for chiral pyrrolidines with bulky substituents at the 2-position to understand the configurational and conformational aspects of the corresponding iminium ions. acs.org These insights are directly applicable to understanding the behavior of this compound in similar catalytic cycles.

Predictive Modeling: Machine learning models trained on quantum chemistry data are emerging as powerful tools for predicting molecular properties. energy.gov For instance, a machine learning model has been developed to screen solvents for the extraction of 2,3-butanediol (B46004) by predicting solvation energies. energy.gov Similar predictive tools could be developed to guide the selection of solvents and reagents for the synthesis and application of this compound, accelerating experimental discovery. energy.gov

Below is a table summarizing computational studies on related pyrrolidine derivatives:

| Study Focus | Computational Method | Key Findings | Reference |

| Pyrrolidinedione Synthesis Mechanism | DFT, MP2 | Elucidated energy barriers for Michael addition, oxygen migration, and cyclization. | rsc.orgrsc.org |

| Iminium Ion Stability | M06-2X/6-311+G(d,p) | Determined relative stability to hydrolysis of pyrrolidine-derived iminium ions. | acs.org |

| Nitroalkene-Enamine Reactions | MP2, M06-2X | Characterized cyclobutane (B1203170) intermediates and their subsequent ring-opening and hydrolysis. | nih.gov |

| Solvent Prediction for Extraction | Machine Learning | Screened over 500 solvents for 2,3-butanediol extraction based on predicted solvation energies. | energy.gov |

Expansion of Application Domains

While this compound itself is a relatively simple molecule, its structural motif is found in a range of compounds with diverse applications. Future research is expected to expand these application domains further.

Pharmaceutical Intermediates: Pyrrolidine derivatives are crucial building blocks in the synthesis of pharmaceuticals. For example, 2-sec-butylpyrrolidine (B3036603) derivatives are intermediates in the synthesis of carbapenem (B1253116) antibiotics. vulcanchem.com Given the structural similarity, this compound could also serve as a valuable precursor for novel therapeutic agents. Research is ongoing to develop new drugs based on pyrrolidine derivatives for a variety of conditions. ontosight.aiontosight.ai

Organocatalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. acs.org The steric and electronic properties of the substituent at the 2-position play a crucial role in determining the stereochemical outcome of the catalyzed reaction. Investigating the catalytic activity of this compound and its derivatives in various asymmetric transformations is a promising area for future research.

Ionic Liquids: 1-Butylpyrrolidine (B1265533) has been used in the synthesis of ionic liquids, such as 1-butyl-1-methylpyrrolidinium (B1250683) methylcarbonate (B8334205) and [N,N-methylbutylpyrrolidinium] thiosalicylate. sigmaaldrich.com These ionic liquids have potential applications in various fields, including electrochemistry. For instance, an ionic liquid composed of 1-butylpyrrolidine and AlCl3 has been found suitable for the electrodeposition of aluminum. researchgate.net Exploring the use of this compound in the formation of novel ionic liquids could lead to materials with unique properties.

Integration with Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding chemical research and industrial processes. The integration of this compound and its synthesis into sustainable chemical practices is a critical future direction.

Green Solvents: A significant focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. skpharmteco.com N-Butylpyrrolidinone (NBP), a derivative of pyrrolidine, has been identified as a promising green solvent to replace reprotoxic solvents like N,N-dimethylformamide (DMF) in applications such as solid-phase peptide synthesis (SPPS). acs.orgresearchgate.netnih.gov Studies have shown that NBP can be as effective as DMF, and in some cases, can even reduce side reactions. nih.gov Further research into the applications of NBP and other pyrrolidine-based green solvents is expected to grow. whiterose.ac.ukresearchgate.netrsc.org

Biorenewable Feedstocks: The production of chemicals from renewable resources is a key aspect of sustainable chemistry. N-butylpyrrolidinone can potentially be produced from biorenewables like glutamic acid. researchgate.net Developing synthetic routes to this compound from bio-based starting materials would significantly improve its sustainability profile.

Catalysis with Earth-Abundant Metals: The use of catalysts based on abundant and non-toxic metals like iron is a more sustainable alternative to precious metal catalysts. rsc.orgnsf.gov Iron-catalyzed cross-coupling reactions often utilize N-methylpyrrolidone (NMP) as a ligand. rsc.orgnsf.gov The discovery that N-butylpyrrolidone (NBP) can effectively replace the reprotoxic NMP in these reactions represents a significant advancement in green catalysis. rsc.orgnsf.gov Future work could explore the use of this compound-derived ligands in similar catalytic systems.

Q & A

Q. What are the optimal laboratory-scale synthesis routes for 2-Butylpyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters such as solvent polarity (e.g., THF vs. DCM), temperature (room temp vs. reflux), and catalysts (e.g., palladium vs. nickel). A fractional factorial design can isolate critical factors affecting yield . For example, using gas chromatography (GC) to monitor intermediate formation and NMR to confirm structural integrity ensures reproducibility. Pilot studies should prioritize purity over speed, with yields typically ranging from 40–70% in published protocols .

Q. How can researchers validate the purity of this compound derivatives, and what analytical techniques are most reliable?

- Methodological Answer : Combine orthogonal techniques:

- Chromatography : HPLC with UV detection (λ = 210–230 nm) for quantifying impurities.

- Spectroscopy : H/C NMR to confirm absence of residual solvents (e.g., ethyl acetate) and byproducts.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for this compound-HCl: m/z 163.69) .

Cross-validate results against certified reference materials (CRMs) where available .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Stability is pH- and temperature-dependent. Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the pyrrolidine ring. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products like pyrrolidinone derivatives .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s stereoelectronic properties?

Q. What experimental strategies resolve contradictory data in this compound’s reactivity across studies?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture in solvents). Conduct sensitivity analyses using Monte Carlo simulations to quantify uncertainty contributors (e.g., marker sensitivity in GC assays). Replicate experiments under strictly controlled conditions, and apply the PRISMA framework to systematically review literature for confounding factors .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics while minimizing ethical concerns?

- Methodological Answer : Follow the FINER criteria (Feasible, Novel, Ethical, Relevant):

- Dose Selection : Use allometric scaling from in vitro IC values.

- Ethical Compliance : Adhere to 3Rs (Replacement, Reduction, Refinement) with microsampling techniques to reduce animal use.

- Analytical Validation : LC-MS/MS for plasma concentration profiling, validated per FDA bioanalytical guidelines .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.